2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-ethylphenol
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Overview
Description
2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group, a nitro group, and a chloro group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-ethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-[(E)-[(4-chloro-3-aminophenyl)methylidene]amino]-4-ethylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-N-PHENYLBENZAMIDE
- 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]BENZAMIDE
Uniqueness
Compared to similar compounds, 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4-ETHYLPHENOL has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the ethyl group on the phenol ring can influence its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13ClN2O3 |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)methylideneamino]-4-ethylphenol |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-10-4-6-15(19)13(7-10)17-9-11-3-5-12(16)14(8-11)18(20)21/h3-9,19H,2H2,1H3 |
InChI Key |
QMCRWTZRWVIBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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